molecular formula C23H24FN7O2 B10926998 N-[5-(dimethylcarbamoyl)-1-ethyl-1H-pyrazol-4-yl]-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[5-(dimethylcarbamoyl)-1-ethyl-1H-pyrazol-4-yl]-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10926998
M. Wt: 449.5 g/mol
InChI Key: HTSUBEXRPBIUFW-UHFFFAOYSA-N
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Description

N~4~-{5-[(DIMETHYLAMINO)CARBONYL]-1-ETHYL-1H-PYRAZOL-4-YL}-1-(4-FLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, a fluorophenyl group, and a dimethylaminocarbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-{5-[(DIMETHYLAMINO)CARBONYL]-1-ETHYL-1H-PYRAZOL-4-YL}-1-(4-FLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the fluorophenyl and dimethylaminocarbonyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

N~4~-{5-[(DIMETHYLAMINO)CARBONYL]-1-ETHYL-1H-PYRAZOL-4-YL}-1-(4-FLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N~4~-{5-[(DIMETHYLAMINO)CARBONYL]-1-ETHYL-1H-PYRAZOL-4-YL}-1-(4-FLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-{5-[(DIMETHYLAMINO)CARBONYL]-1-ETHYL-1H-PYRAZOL-4-YL}-1-(4-FLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar functional groups.

    N,N-Dimethyl-4-aminopyridine: Another pyridine derivative with comparable properties.

Uniqueness

N~4~-{5-[(DIMETHYLAMINO)CARBONYL]-1-ETHYL-1H-PYRAZOL-4-YL}-1-(4-FLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups and structural features, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C23H24FN7O2

Molecular Weight

449.5 g/mol

IUPAC Name

N-[5-(dimethylcarbamoyl)-1-ethylpyrazol-4-yl]-1-(4-fluorophenyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H24FN7O2/c1-6-30-20(23(33)29(4)5)18(12-25-30)27-22(32)17-11-13(2)26-21-19(17)14(3)28-31(21)16-9-7-15(24)8-10-16/h7-12H,6H2,1-5H3,(H,27,32)

InChI Key

HTSUBEXRPBIUFW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NC(=O)C2=C3C(=NN(C3=NC(=C2)C)C4=CC=C(C=C4)F)C)C(=O)N(C)C

Origin of Product

United States

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